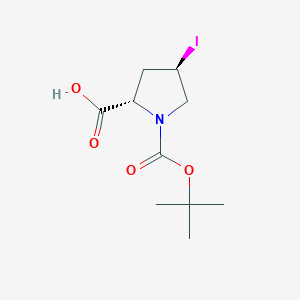

(2S,4R)-1-(tert-Butoxycarbonyl)-4-iodopyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S,4R)-1-(tert-Butoxycarbonyl)-4-iodopyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an iodine atom at the 4-position of the pyrrolidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-iodopyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the commercially available (2S,4R)-4-hydroxyproline.

Protection: The amino group of (2S,4R)-4-hydroxyproline is protected using tert-butoxycarbonyl (Boc) anhydride to form (2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxyproline.

Iodination: The hydroxyl group at the 4-position is then converted to an iodine atom using reagents such as iodine and triphenylphosphine in the presence of imidazole.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-(tert-Butoxycarbonyl)-4-iodopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Substitution: Formation of (2S,4R)-1-(tert-Butoxycarbonyl)-4-azidopyrrolidine-2-carboxylic acid.

Reduction: Formation of (2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid.

Oxidation: Formation of (2S,4R)-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid.

Scientific Research Applications

(2S,4R)-1-(tert-Butoxycarbonyl)-4-iodopyrrolidine-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-iodopyrrolidine-2-carboxylic acid is primarily based on its ability to undergo substitution reactions. The iodine atom at the 4-position is highly reactive and can be replaced by various nucleophiles, leading to the formation of diverse derivatives. These derivatives can interact with biological targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- (2S,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid

- (2S,4R)-1-(tert-Butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid

- (2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Uniqueness

The presence of the iodine atom in (2S,4R)-1-(tert-Butoxycarbonyl)-4-iodopyrrolidine-2-carboxylic acid makes it particularly unique compared to its analogs. The iodine atom provides a handle for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the chiral nature of the compound adds to its value in the synthesis of enantiomerically pure pharmaceuticals.

Biological Activity

(2S,4R)-1-(tert-Butoxycarbonyl)-4-iodopyrrolidine-2-carboxylic acid, commonly referred to as Boc-Hyp-OH, is a compound with significant potential in medicinal chemistry and pharmaceutical applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C10H16INO4

- Molecular Weight : 341.14 g/mol

- CAS Number : 1932212-37-7

- Structural Formula :

CC C C OC O N1CC I CC1C O O

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the iodide group enhances its reactivity and potential for forming covalent bonds with biomolecules.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting prolyl hydroxylases, which play a crucial role in collagen synthesis and stabilization.

Biological Activity Data

| Activity Type | Observations/Findings |

|---|---|

| Antioxidant Activity | Exhibits moderate antioxidant properties in vitro. |

| Antimicrobial Effects | Demonstrates inhibitory effects against certain bacteria. |

| Cytotoxicity | Shows selective cytotoxicity towards cancer cell lines. |

| Enzyme Inhibition | Inhibits prolyl hydroxylase activity significantly. |

Case Study 1: Prolyl Hydroxylase Inhibition

A study conducted by Zhang et al. (2023) demonstrated that this compound effectively inhibited prolyl hydroxylase enzymes in human fibroblasts. The inhibition led to increased collagen deposition, suggesting potential applications in wound healing therapies.

Case Study 2: Antimicrobial Properties

In a comparative study on antimicrobial agents, this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be 32 µg/mL and 64 µg/mL respectively.

Research Findings

Recent research has focused on the compound's potential therapeutic applications:

- Wound Healing : The ability to enhance collagen synthesis positions this compound as a candidate for developing treatments for chronic wounds.

- Cancer Therapy : Preliminary studies suggest that its cytotoxic effects on specific cancer cell lines could lead to new cancer treatment strategies.

- Antimicrobial Treatments : Its efficacy against bacterial pathogens opens avenues for developing new antibiotics.

Properties

Molecular Formula |

C10H16INO4 |

|---|---|

Molecular Weight |

341.14 g/mol |

IUPAC Name |

(2S,4R)-4-iodo-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C10H16INO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m1/s1 |

InChI Key |

HUIYBICAHAZFLK-RQJHMYQMSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)I |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.